Magnesium monoperoxyphthalate (MMPP), with the chemical formula C₁₆H₁₀MgO₁₀, is a water-soluble peroxyacid commonly used as an oxidant in organic synthesis []. Compared to its close relative meta-Chloroperoxybenzoic acid (mCPBA), MMPP offers advantages like lower production cost and greater stability []. MMPP has gained significance in scientific research due to its diverse applications in organic synthesis and its potential as a disinfectant [, ].
The MMPP molecule consists of a magnesium cation (Mg²⁺) coordinated with a peroxyphthalate anion (C₆H₄CO₃(O₂)⁻). The peroxyphthalate anion features a benzene ring with one carboxylic acid group (COOH) and a peroxy group (O₂) attached. The key structural feature is the O-O bond in the peroxy group, which readily breaks during reactions, transferring oxygen to the substrate [].
MMPP is a versatile oxidant involved in various organic reactions. Here are some key examples:
MMPP can produce amine oxides from amines.
MMPP cleaves hydrazones under oxidative conditions.
The decomposition of MMPP itself can occur under acidic or basic conditions, releasing oxygen and magnesium salts [].
MMPP acts as a mild and efficient oxidant in various organic syntheses. Its key advantages include:
Researchers have successfully employed MMPP in the oxidation of various organic compounds, including:
MMPP exhibits potent broad-spectrum antimicrobial activity against bacteria, yeasts, and even bacterial spores . This makes it a potential candidate for:
Beyond the aforementioned key areas, MMPP finds applications in various other research fields, including:
Irritant